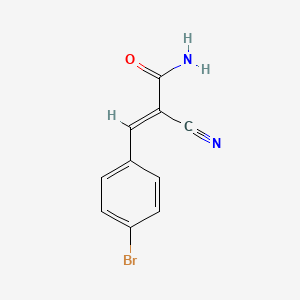

(E)-3-(4-Bromophenyl)-2-cyanoacrylamide

Übersicht

Beschreibung

(E)-3-(4-Bromophenyl)-2-cyanoacrylamide is an organic compound characterized by the presence of a bromophenyl group, a cyano group, and an acrylamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-Bromophenyl)-2-cyanoacrylamide typically involves the reaction of 4-bromobenzaldehyde with malononitrile in the presence of a base, followed by the addition of an amide source. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-(4-Bromophenyl)-2-cyanoacrylamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amines.

Substitution: Formation of azides, thiols, or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of cyanoacrylamide derivatives, including (E)-3-(4-Bromophenyl)-2-cyanoacrylamide, in anticancer therapies. The compound has been investigated for its ability to inhibit specific cancer cell lines through mechanisms that involve apoptosis and cell cycle arrest. For instance, research indicates that compounds with similar structures can effectively induce cytotoxicity in various cancer types by targeting metabolic pathways associated with cell proliferation .

1.2 Neuroprotective Properties

Research has also suggested that certain cyanoacrylamides exhibit neuroprotective effects. The inhibition of malonyl-CoA decarboxylase (MCD) has been linked to improved outcomes in neurodegenerative diseases. This is particularly relevant for this compound, as its structural analogs have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity .

Organic Synthesis Applications

2.1 Synthesis of Bioactive Compounds

this compound serves as a versatile building block in the synthesis of various bioactive molecules. Its reactivity allows for the formation of complex structures such as 1,4-dihydropyridines and polyhydroquinolines, which are known for their diverse pharmacological activities including antitumor and antihypertensive effects . The compound can be utilized in multi-component reactions that streamline the synthesis of these valuable heterocycles.

| Compound Class | Example Structures | Biological Activity |

|---|---|---|

| 1,4-Dihydropyridines | Nifedipine, Amlodipine | Calcium channel blockers |

| Polyhydroquinolines | Various derivatives | Antitumor, Antidiabetic |

2.2 Catalytic Applications

The compound has been explored for its catalytic properties in reactions such as Knoevenagel condensation and reduction processes. Its derivatives have been used to facilitate the transformation of aldehydes and ketones into more complex structures under mild conditions, showcasing its utility in green chemistry approaches .

Materials Science Applications

3.1 Polymer Chemistry

this compound can be polymerized to create novel materials with desirable mechanical and thermal properties. The incorporation of this compound into polymer matrices can enhance their functionality, making them suitable for applications in coatings, adhesives, and biomedical devices .

3.2 Nanocomposite Development

In materials science, the integration of cyanoacrylate compounds into nanocomposites has been studied for their enhanced electrical and thermal conductivity. These materials are being researched for use in energy storage devices like supercapacitors, where high performance is essential .

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics.

Case Study 2: Synthesis Efficiency

Researchers demonstrated a one-pot synthesis method utilizing this compound as a key intermediate for producing polyhydroquinoline derivatives. This method yielded high purity products with minimal waste generation, aligning with sustainable chemistry principles .

Wirkmechanismus

The mechanism of action of (E)-3-(4-Bromophenyl)-2-cyanoacrylamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby interfering with biological pathways. The molecular targets and pathways involved would vary based on the specific bioactivity being investigated.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(E)-4-(4-Bromophenyl)but-3-en-2-one: Shares the bromophenyl group but differs in the presence of a butenone moiety.

(E)-1-(4-Bromophenyl)-2-phenylethene: Contains a bromophenyl group and a phenylethene moiety.

(E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one: Contains both bromophenyl and chlorophenyl groups.

Uniqueness

(E)-3-(4-Bromophenyl)-2-cyanoacrylamide is unique due to the presence of both a cyano group and an acrylamide moiety, which confer distinct chemical reactivity and potential bioactivity. This combination of functional groups is not commonly found in the similar compounds listed above, making it a valuable compound for specific applications in research and industry.

Biologische Aktivität

(E)-3-(4-Bromophenyl)-2-cyanoacrylamide is an organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHBrNO

- Molecular Weight : Approximately 252.06 g/mol

- Structure : Contains a cyano group and a bromophenyl substituent, contributing to its reactivity.

Biological Activity

Research indicates that this compound exhibits significant anti-cancer properties . The compound has been studied for its ability to inhibit tumor growth and proliferation by interacting with key proteins involved in cancer pathways.

- Protein Binding : The bromophenyl group enhances the compound's interaction with biological targets, allowing it to bind effectively to proteins that regulate cell proliferation and apoptosis.

- Inhibition of Tumor Growth : Studies suggest that this compound can inhibit the function of proteins involved in cancer progression, leading to reduced cell proliferation and increased apoptosis in cancer cells .

In Vitro Studies

- Cell Lines Tested : Various cancer cell lines have been utilized to evaluate the efficacy of this compound.

- Results : In studies, the compound demonstrated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations as low as 10 µM .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (E)-ethyl 3-(4-bromophenyl)-2-cyanoacrylate | Ethyl group instead of amide | Higher lipophilicity may affect bioavailability |

| (E)-3-(4-nitrophenyl)-2-cyanoacrylamide | Nitrophenyl substituent | Potentially different biological activity due to electron-withdrawing effects |

| (E)-3-(phenyl)-2-cyanoacrylamide | Phenyl group without bromine | Lacks halogen substitution; potentially less reactive |

| (E)-3-(4-chlorophenyl)-2-cyanoacrylamide | Chlorine instead of bromine | Differences in reactivity and biological activity due to halogen effects |

Pharmacological Studies

Recent pharmacological studies have focused on the compound's potential as a therapeutic agent:

- Anticancer Activity : The compound has been shown to enhance the efficacy of traditional chemotherapeutic agents like doxorubicin when used in combination therapies .

- Apoptosis Induction : Flow cytometry assays indicated that this compound significantly increases apoptotic cell fractions in treated cancer cells compared to untreated controls .

Eigenschaften

IUPAC Name |

(E)-3-(4-bromophenyl)-2-cyanoprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-5H,(H2,13,14)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTTWTYPKBLSRW-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C(\C#N)/C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.